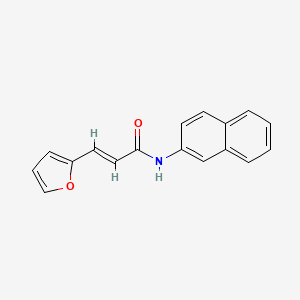
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is widely used in the medical field due to its potent analgesic and anti-inflammatory properties. Diclofenac is synthesized by various methods and has multiple scientific research applications.
科学研究应用
Diclofenac has multiple scientific research applications, including the study of pain and inflammation. It has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been used in the treatment of migraine headaches, dysmenorrhea, and postoperative pain. It has been studied for its effects on bone healing, wound healing, and cancer.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has multiple biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the activity of COX enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It has been used in the study of pain and inflammation, and its effects have been well documented. However, diclofenac also has limitations for lab experiments, including its potential toxicity and side effects. It is essential to use diclofenac in controlled settings and to monitor its effects carefully.
未来方向
There are several future directions for the study of diclofenac. One area of research is the development of new formulations of diclofenac that are more effective and have fewer side effects. Another area of research is the study of diclofenac in the treatment of cancer and other diseases. Diclofenac has been shown to have anticancer properties, and further research is needed to explore its potential in cancer treatment. Additionally, the study of diclofenac in combination with other drugs may lead to new treatments for pain and inflammation.
合成方法
Diclofenac can be synthesized by various methods, including the reaction of 2,4-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-dichlorobenzene with 4-methylphenylacetic acid in the presence of a catalyst. The synthesis of diclofenac is a complex process and requires specialized skills and equipment.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYXSLMYYBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
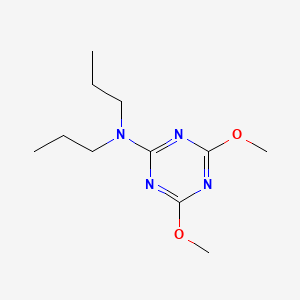
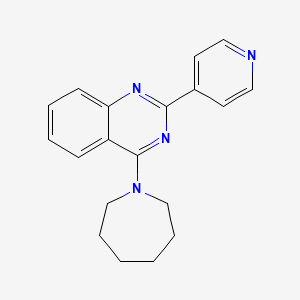

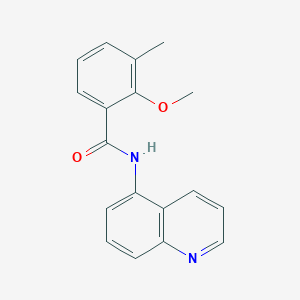
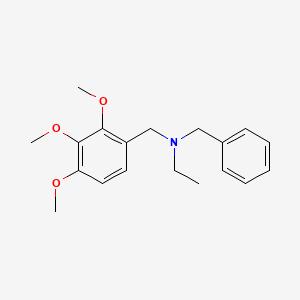

![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
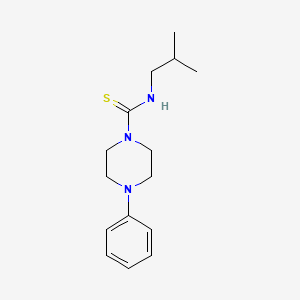
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
